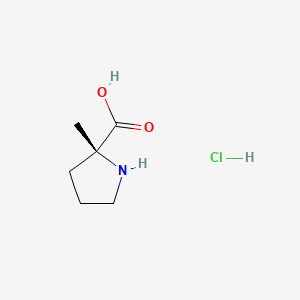

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPABDPNGQMUFH-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123053-48-5 | |

| Record name | (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride: A Comprehensive Technical Overview

This technical guide provides an in-depth analysis of the physical and chemical properties of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a chiral non-proteinogenic amino acid derivative.[1] This compound serves as a significant building block in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals.[1] Its unique structure, featuring a methyl group on the pyrrolidine ring, imparts specific stereochemical properties that are crucial for its biological activity.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support its application.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 165.62 g/mol | [1][2][3] |

| Appearance | White to off-white or beige crystalline solid/powder | [2][4] |

| Melting Point | Approximately 340°C | [2] |

| Solubility | Soluble in water and common organic solvents.[2] High solubility in polar solvents is noted.[1] | N/A |

| Specific Rotation ([α]₂₀ᴰ) | +15.6° (c = 1 in H₂O) | [2] |

| Purity | Typically >95% (determined by HPLC)[2], one supplier specifies 97%[4]. | N/A |

| Stability | Stable under inert atmosphere; should be stored at room temperature away from moisture.[2] | N/A |

| SMILES | O=C([C@]1(C)NCCC1)O.[H]Cl | [2] |

| InChIKey | YWPABDPNGQMUFH-FYZOBXCZSA-N | [2][4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for ensuring its quality and reproducibility in research and development.

Synthesis via Asymmetric Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be achieved through various methods, including asymmetric synthesis or chiral resolution of a racemic mixture.[1]

A. Asymmetric Synthesis from Chiral Precursors: This method involves the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the carboxylic acid group via oxidation.[1]

B. Chiral Resolution of Racemic 2-Methylproline Derivatives:

-

Diastereomeric Salt Formation: A common method involves using a chiral resolving agent, such as D-tartaric acid, to form diastereomeric salts with the racemic mixture.[1] The (R)-enantiomer-tartrate salt can be selectively crystallized from a solvent like ethanol.[1]

-

Enzymatic Resolution: Enzymes like Candida antarctica lipase B (CAL-B) can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (R)-enantiomer.[1]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique to assess the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase column is essential for separating the (R) and (S) enantiomers to determine enantiomeric excess.

-

Mobile Phase: A suitable mixture of organic solvents (e.g., hexane, ethanol) is used. The exact composition depends on the column and specific method.

-

Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the retention times and peak areas of the enantiomers are recorded. Purity is calculated based on the relative peak areas. A purity of over 95% is typically expected.[2]

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of the compound.

-

Sample Preparation: A solution of 5-25 mg of the compound is prepared in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, Methanol-d₄).[5] Tetramethylsilane (TMS) can be used as an internal standard.[5]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the methyl group, the methylene protons of the pyrrolidine ring, and the N-H proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals corresponding to the different carbon atoms in the molecule, including the quaternary carbon at the C2 position.

Thermal Analysis by Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

Thermal analysis provides information about the stability of the compound at elevated temperatures.[1]

-

Instrumentation: A simultaneous TGA-DSC instrument.

-

Sample Preparation: A small, accurately weighed sample is placed in an appropriate pan (e.g., aluminum).

-

Analysis: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen). The TGA curve shows mass loss as a function of temperature, indicating decomposition, while the DSC curve shows heat flow, indicating thermal events like melting and decomposition.

Key Applications and Logical Workflow

This compound is a versatile molecule with several important applications in scientific research and industrial processes.

Major Applications

-

Asymmetric Synthesis: It is used as a chiral auxiliary or catalyst to produce enantiomerically pure compounds, which is critical for many pharmaceuticals.[1][2]

-

Peptide Synthesis: Its structural similarity to proline makes it a valuable building block in the synthesis of peptides.[1][2]

-

Pharmacological Research: The compound is investigated for its potential therapeutic effects, particularly in neurological disorders, due to its ability to modulate enzymatic pathways.[1][2]

Diagrams

Caption: General workflow for the synthesis of this compound.

References

- 1. Buy this compound | 123053-48-5 [smolecule.com]

- 2. Buy this compound (EVT-1474207) | 123053-48-5 [evitachem.com]

- 3. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride: A Chiral Scaffold for Advanced Drug Discovery

CAS Number: 123053-48-5 Molecular Formula: C₆H₁₂ClNO₂ Molecular Weight: 165.62 g/mol

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is a specialized chiral building block with significant applications in medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidine framework, featuring a quaternary stereocenter, makes it a valuable starting material for the development of complex molecular architectures, particularly in the pursuit of novel therapeutics for neurological disorders.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] The presence of both a carboxylic acid and a hydrochloride salt imparts solubility in water and some organic solvents.[2] Its chiral nature is a key feature, driving its use in stereoselective synthesis.[3]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | Typically ≥97% or 98% | - |

| Synonym(s) | (R)-2-Methylproline hydrochloride, H-alpha-Methyl-D-proline hydrochloride | [4] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step for its application in chiral synthesis. Methodologies primarily involve asymmetric synthesis from chiral precursors or the resolution of a racemic mixture.

Asymmetric Synthesis

A common strategy for the synthesis of the enantiomer, (S)-2-Methylpyrrolidine-2-carboxylic acid, involves a multi-step process starting from (S)-proline. This can be logically adapted to produce the (R)-enantiomer by starting with (R)-proline. A representative synthetic workflow is outlined below.

References

- 1. Buy this compound (EVT-1474207) | 123053-48-5 [evitachem.com]

- 2. 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem [benchchem.com]

- 3. Buy this compound | 123053-48-5 [smolecule.com]

- 4. CAS # 63399-77-9, (R)-2-Methylproline, H-alpha-Methyl-D-proline, (R)-2-Methylpyrrolidine-2-carboxylic acid - chemBlink [chemblink.com]

An In-depth Technical Guide to the Synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a chiral non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and organic synthesis. Its rigid, methylated pyrrolidine structure is instrumental in the design of novel therapeutics and as a chiral auxiliary in asymmetric synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes, complete with detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in this field.

Synthetic Strategies and Methodologies

The enantioselective synthesis of this compound can be broadly approached through two main strategies: asymmetric synthesis from a chiral precursor and chiral resolution of a racemic mixture.

Asymmetric Synthesis from (S)-Proline

A common and effective method involves the stereospecific methylation of the α-carbon of (S)-proline. This multi-step synthesis leverages the inherent chirality of the starting material to establish the desired (R)-configuration at the newly formed quaternary stereocenter. The general workflow involves the formation of a protected azetidinone intermediate, followed by diastereoselective methylation and subsequent hydrolysis.

Chiral Resolution of Racemic 2-Methylpyrrolidine-2-carboxylic acid

An alternative approach involves the non-stereoselective synthesis of the racemic 2-methylpyrrolidine-2-carboxylic acid, followed by resolution of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as D-tartaric acid. The desired (R)-enantiomer can then be isolated through fractional crystallization.

Industrial Scale Cyanohydrin Route

For larger scale production, a cyanohydrin-based route is often employed. This method begins with the condensation of 5-hydroxy-2-pentanone with potassium cyanide to form a cyanohydrin, which is then hydrolyzed to the racemic amino acid. Subsequent resolution with D-tartaric acid separates the enantiomers, followed by intramolecular amidation to form the pyrrolidine ring.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the different synthetic approaches.

Table 1: Asymmetric Synthesis from (S)-Proline

| Step | Product | Starting Material | Key Reagents | Yield | Purity/ee | Reference |

| Azetidinone Formation | Azetidinone Intermediate | (S)-Proline | Chloral hydrate, MgSO₄ | 40% | - | [2][3] |

| Methylation | Methylated Azetidinone | Azetidinone Int. | LDA, Methyl iodide | 39% | - | [2][3] |

| Hydrolysis & Purification | (R)-2-Methylpyrrolidine-2-carboxylic acid | Methylated Azet. | 6M HCl, Amberlyst A21 | 38% | >95% ee | [3] |

Table 2: Chiral Resolution via Diastereomeric Salt Formation

| Step | Product | Starting Material | Key Reagents | Yield/Conversion | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| Racemic Synthesis | Racemic 2-Methylpyrrolidine-2-carboxylic acid | 5-Hydroxy-2-pentanone, KCN | HCl | 95% (cyanohydrin) | - | - | [1] |

| Resolution | Diastereomeric salt | Racemic amino acid | D-Tartaric acid | - | 98% de | - | [1] |

| Cyclization | (R)-2-Methylpyrrolidine-2-carboxylic acid | Resolved amino acid | - | 85% | - | 99% ee | [1] |

| Initial Resolution | (R)-2-methylpyrrolidine L-tartrate | Racemic 2-methylpyrrolidine | L-tartaric acid | - | - | >50% ee | [2] |

Experimental Protocols

Protocol 1: Asymmetric Synthesis from (S)-Proline

This protocol details the three-step synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid from (S)-proline.[2][3]

Step 1: Synthesis of Azetidinone Intermediate

-

Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).

-

Add magnesium sulfate (30 g) to the suspension.

-

Heat the mixture at 60°C for 24 hours.

-

Stir the reaction mixture at room temperature for an additional 2 days.

-

Filter the mixture and wash the residue with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

-

Dry the organic phase with magnesium sulfate and concentrate.

-

Recrystallize the crude product from ethanol to obtain the azetidinone intermediate as a white solid (Yield: 10.2 g, 40%).

Step 2: Methylation of Azetidinone Intermediate

-

Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.

-

Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise to the solution.

-

After 30 minutes, add methyl iodide (0.54 mL, 8.67 mmol).

-

Allow the mixture to warm to -30°C over 2 hours.

-

Quench the reaction with water and allow it to warm to room temperature.

-

Extract the mixture with chloroform.

-

Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.

-

Purify the residue by silica gel column chromatography (eluent: 0-100% ethyl acetate in petroleum ether) to obtain the methylated azetidinone as a light yellow oil (Yield: 430 mg, 39%).

Step 3: Hydrolysis to this compound

-

Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).

-

Heat the mixture at reflux for 3 hours.

-

Concentrate the mixture under reduced pressure.

-

Grind the residue with hot acetone.

-

After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the hydrochloride salt as a white solid (Yield: 160 mg).

-

For purification to the zwitterionic form, dissolve the crude product in methanol and pass it through an Amberlyst A21 resin column, eluting with water, to obtain a white solid (Yield: 81 mg, 38%).

Protocol 2: Resolution of Racemic 2-Methylpyrrolidine

This protocol outlines the resolution of racemic 2-methylpyrrolidine using L-tartaric acid.[2]

-

Hydrogenate 2-methylpyrroline in an alcohol solvent using a platinum catalyst to obtain racemic 2-methylpyrrolidine.

-

Remove the hydrogenation catalyst by filtration.

-

Dissolve L-tartaric acid in the mixture to form a solution.

-

Induce crystallization of (R)-2-methylpyrrolidine L-tartrate from the solution.

-

Isolate the crystalline (R)-2-methylpyrrolidine L-tartrate by filtration. The initial product should have an optical purity of at least 50% ee.

-

Further recrystallization steps can be performed to enhance the enantiomeric excess.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Asymmetric synthesis workflow from (S)-Proline.

References

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride: A Comprehensive Structural and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a chiral building block of significant interest in medicinal chemistry and organic synthesis. This document collates available physicochemical data, details experimental methodologies for its characterization, and presents logical workflows for its analysis and application.

Core Compound Properties

This compound is a white to off-white crystalline solid. As a derivative of the amino acid proline, it possesses a chiral center at the C2 position, making it a valuable component in the synthesis of enantiomerically pure pharmaceuticals.[1] Its constrained pyrrolidine ring influences the conformational properties of molecules into which it is incorporated.

| Property | Value | Source |

| CAS Number | 123053-48-5 | [1][2] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][2][3][4] |

| Molecular Weight | 165.62 g/mol | [1][3][4][5] |

| Melting Point | ~340 °C | [1] |

| Physical Form | White to beige powder or crystals | [5] |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in water | [6] |

Spectroscopic and Structural Characterization

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H and 13C NMR Data for the (S)-enantiomer

| Nucleus | Chemical Shift (δ) ppm | Multiplicity/Coupling Constants |

| 1H NMR | ||

| CH₃ | 1.64 | s |

| CH₂ (ring) | 1.94-2.17 | m |

| CH₂ (ring) | 2.35-2.43 | m |

| CH₂ (ring) | 3.36-3.47 | m |

| 13C NMR | ||

| CH₃ | 21.44 | |

| CH₂ (ring) | 23.30 | |

| CH₂ (ring) | 35.73 | |

| CH₂ (ring) | 45.57 | |

| C (quaternary) | 70.79 | |

| C=O | 177.38 |

Note: Data corresponds to the (S)-enantiomer and is expected to be identical for the (R)-enantiomer.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740 | C=O (Carboxylic acid) |

| 2500-3300 | O-H (Carboxylic acid), N-H (Amine hydrochloride) |

| 2800-3000 | C-H (Aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| Technique | [M+H]⁺ (m/z) |

| High-Resolution Mass Spectrometry (HRMS) | 165.0557 |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile/water with 0.1% formic acid).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Ensure the instrument is properly calibrated to obtain accurate mass measurements.

-

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

Synthesis and Application Workflow

The synthesis and application of this compound typically follow a structured workflow, from its preparation to its incorporation into target molecules.

Synthesis and application workflow.

Biological Relevance and Potential Signaling Pathways

(R)-2-Methylpyrrolidine-2-carboxylic acid and its derivatives are of interest in drug discovery, particularly for neurological disorders, due to their potential to modulate the activity of various enzymes and receptors.[1][6] The pyrrolidine scaffold is a privileged structure in medicinal chemistry and has been incorporated into inhibitors of several key biological targets.

The diagram below illustrates a generalized signaling pathway where a drug candidate derived from this compound might act as an inhibitor.

Inhibition of a biological target.

Conclusion

This compound is a well-characterized chiral building block with significant potential in the development of new therapeutics. Its rigid structure and defined stereochemistry make it an attractive starting material for the synthesis of complex molecular targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this valuable compound. Further research into its biological activities and applications is likely to uncover new opportunities for its use in drug discovery and development.

References

- 1. Buy this compound (EVT-1474207) | 123053-48-5 [evitachem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE | CAS 123053-48-5 [matrix-fine-chemicals.com]

- 5. (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [sigmaaldrich.com]

- 6. Buy this compound | 123053-48-5 [smolecule.com]

An In-depth Technical Guide to (2R)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride for Researchers and Drug Development Professionals

IUPAC Name: (2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride

Abstract

(2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral cyclic amino acid analog that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its rigid pyrrolidine scaffold, coupled with a chiral quaternary center, makes it a valuable building block for the stereoselective synthesis of complex molecules and a compelling scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a chiral auxiliary and its emerging potential in targeting neurological disorders through the modulation of enzymatic pathways. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

(2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 123053-48-5 | [1] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Melting Point | Approximately 340°C | [1] |

| InChI | InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1 | [1] |

| SMILES | C[C@@]1(CCCN1)C(=O)O.Cl | [1] |

| Purity | Typically >95% (determined by HPLC) | [1] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹³C NMR | Distinct signals at δ 62.5 (C2), 179.8 (COOH), and 24.1 (CH₃) |

| FT-IR | Characteristic peaks at 1740 cm⁻¹ (C=O stretch) and a broad band between 2500–3000 cm⁻¹ (carboxylic acid O-H stretch) |

Synthesis

The enantiomerically pure synthesis of (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride can be achieved through various strategies, including chiral resolution of a racemic mixture or asymmetric synthesis starting from a chiral precursor. Below is a detailed experimental protocol adapted from the synthesis of its (S)-enantiomer, which can be modified by starting with (R)-proline.

Asymmetric Synthesis from (R)-Proline

This multi-step synthesis involves the formation of a protected intermediate, diastereoselective methylation, and subsequent hydrolysis to yield the final product.

Experimental Protocol:

Step 1: Synthesis of the Azetidinone Intermediate

-

Suspend (R)-proline (1 equivalent) and chloral hydrate (2.1 equivalents) in acetonitrile.

-

Add magnesium sulfate (MgSO₄) to the suspension.

-

Heat the mixture at 60°C for 24 hours, then stir at room temperature for an additional 48 hours.

-

Filter the mixture and wash the solid residue with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Dry the organic phase with MgSO₄, filter, and concentrate.

-

Recrystallize the crude product from ethanol to obtain the solid azetidinone intermediate.

Step 2: Diastereoselective Methylation

-

Prepare a solution of the azetidinone intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78°C.

-

Slowly add a cold 2M solution of lithium diisopropylamide (LDA) (1.2 equivalents) dropwise to the solution.

-

After 30 minutes, add methyl iodide (CH₃I) (2 equivalents).

-

Allow the reaction mixture to warm to -30°C over a period of 2 hours.

-

Quench the reaction with water and allow it to warm to room temperature.

-

Extract the mixture with chloroform (CHCl₃).

-

Wash the combined organic extracts with brine, dry with MgSO₄, and concentrate.

-

Purify the residue by silica gel column chromatography to yield the methylated azetidinone.

Step 3: Hydrolysis to (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

-

Add the methylated azetidinone (1 equivalent) to 6M hydrochloric acid (HCl).

-

Heat the mixture at reflux for 3 hours.

-

Concentrate the mixture under reduced pressure.

-

Grind the residue with hot acetone.

-

After cooling and allowing it to stand for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride make it a versatile tool in both drug discovery and asymmetric synthesis.

Biological Activity and Therapeutic Potential

This compound has shown potential in the treatment of neurological disorders due to its ability to modulate enzymatic pathways involved in neurotransmitter regulation.[1][2]

Mechanism of Action: Glycine Transporter 1 (GlyT1) Inhibition

(2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride acts as an inhibitor of the glycine transporter 1 (GlyT1) with an IC₅₀ of approximately 200 nM.[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, the compound increases the concentration of glycine in the synapse, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is of significant interest for the development of therapeutics for cognitive disorders.

Other Potential Targets

This compound also acts as a transition-state analog for prolyl oligopeptidase (POP), an enzyme implicated in neurodegeneration.[1] Furthermore, proline derivatives, in general, have been investigated as inhibitors for a variety of enzymes, including angiotensin-converting enzyme (ACE), matrix metalloproteases (MMPs), and metallo-β-lactamases.

Asymmetric Synthesis

(2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride serves as a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. A key application is in the α-alkylation of ketones.

Experimental Protocol: Asymmetric α-Alkylation of Cyclohexanone

Step 1: Formation of the Chiral Enamine

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1 equivalent), (R)-2-methylpyrrolidine (1.2 equivalents), and anhydrous benzene.

-

Reflux the mixture for 12-24 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral enamine, which is used in the next step without further purification.

Step 2: Diastereoselective Alkylation

-

Dissolve the crude enamine from the previous step in a mixture of anhydrous diethyl ether and 1,2-dimethoxyethane (DME) (4:1 v/v).

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78°C.

-

Stir the resulting solution for 2 hours at this temperature.

-

Add benzyl bromide (1.1 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at -78°C for 4 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Product Isolation

-

Quench the reaction by adding 10% hydrochloric acid.

-

Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the enantioenriched α-alkylated ketone.

Peptide Synthesis

As a proline analog, (2R)-2-Methylpyrrolidine-2-carboxylic acid can be incorporated into peptide sequences to introduce conformational constraints and enhance metabolic stability.[1] The methyl group at the α-position sterically hinders enzymatic cleavage, making peptides containing this residue more resistant to degradation. It can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The general workflow for SPPS is outlined below.

Conclusion

(2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral building block with significant potential in both synthetic and medicinal chemistry. Its utility as a chiral auxiliary for the stereoselective synthesis of organic molecules is well-established. Furthermore, its emerging role as a modulator of key neurological targets, such as the glycine transporter 1, opens up new avenues for the development of novel therapeutics for cognitive and other neurological disorders. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the diverse applications of this versatile compound.

References

In-Depth Technical Guide: (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a chiral non-proteinogenic amino acid derivative. Its distinct structure, featuring a methyl group on the pyrrolidine ring, establishes it as a significant building block in organic synthesis and medicinal chemistry.

Physicochemical Data

The fundamental quantitative data for this compound are summarized below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Identifier | Value |

| IUPAC Name | (2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride |

| CAS Number | 123053-48-5[1][2][3][4] |

| Molecular Formula | C₆H₁₂ClNO₂[1][2][3][4][5] |

| Molecular Weight | 165.62 g/mol [1][3][4][6][7][8] |

| Canonical SMILES | C[C@@]1(CCCN1)C(=O)O.Cl |

| InChI Key | YWPABDPNGQMUFH-FYZOBXCZSA-N |

Molecular Structure and Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula, C₆H₁₂ClNO₂, dictates the following calculation:

Experimental Protocol: Molecular Weight Calculation

-

Identify Constituent Elements: The elements present are Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O).

-

Determine Atom Count: Based on the molecular formula, there are 6 Carbon atoms, 12 Hydrogen atoms, 1 Chlorine atom, 1 Nitrogen atom, and 2 Oxygen atoms.

-

Obtain Standard Atomic Weights: Utilize the standard atomic weights for each element:

-

C: 12.011 u

-

H: 1.008 u

-

Cl: 35.453 u

-

N: 14.007 u

-

O: 15.999 u

-

-

Calculate Total Mass for Each Element:

-

Mass of Carbon = 6 * 12.011 u = 72.066 u

-

Mass of Hydrogen = 12 * 1.008 u = 12.096 u

-

Mass of Chlorine = 1 * 35.453 u = 35.453 u

-

Mass of Nitrogen = 1 * 14.007 u = 14.007 u

-

Mass of Oxygen = 2 * 15.999 u = 31.998 u

-

-

Sum Elemental Masses: The molecular weight is the sum of these masses.

-

Molecular Weight = 72.066 + 12.096 + 35.453 + 14.007 + 31.998 = 165.62 g/mol

-

This calculated value is consistent with figures published in chemical databases and by suppliers.[1][2][3][4][6][7][8]

Visualization of Key Information

The following diagram illustrates the logical relationship between the compound's name, its structural representation, and its key physicochemical properties.

References

- 1. Buy this compound (EVT-1474207) | 123053-48-5 [evitachem.com]

- 2. smolecule.com [smolecule.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE | CAS 123053-48-5 [matrix-fine-chemicals.com]

- 5. 123053-48-5|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride CAS#: 1508261-86-6 [m.chemicalbook.com]

- 8. (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 72207643 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a chiral non-proteinogenic amino acid derivative, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block for pharmaceuticals, particularly those targeting neurological conditions, necessitates a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the solubility profile of this compound, detailing its solubility in various solvents, outlining experimental protocols for solubility determination, and exploring its biological context as a potential modulator of enzymatic pathways.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2][3] Its molecular structure, featuring a pyrrolidine ring with a methyl and a carboxylic acid group at the second position, along with its hydrochloride salt form, dictates its physical and chemical characteristics.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 123053-48-5 | [1][3] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][3] |

| Molecular Weight | 165.62 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | Approximately 340°C | [2][3] |

| Purity | Typically >95% (determined by HPLC) | [2][3] |

Solubility Profile

The presence of both a polar carboxylic acid group and an ionizable hydrochloride salt moiety significantly influences the solubility of this compound. This structure confers high solubility in polar solvents.[1][4]

Aqueous Solubility

As a hydrochloride salt, the compound exhibits high solubility in water.[1][2][4] The ionic interactions of the hydrochloride and the hydrogen bonding capacity of the carboxylic acid group with water molecules contribute to its ready dissolution in aqueous media.[1][4] One source indicates a water solubility of greater than 100 mg/mL.[2] For the closely related parent compound, L-proline, the aqueous solubility is reported to be 162.3 g in 100 mL of water at 25°C.[5]

Solubility in Organic Solvents

This compound is also soluble in common organic solvents.[2]

-

Polar Protic Solvents: The compound shows considerable solubility in alcoholic solvents such as methanol and ethanol.[1][4] This is due to the ability of these solvents to form hydrogen bonds with the carboxylic acid and the nitrogen atom of the pyrrolidine ring.[1][4] For the parent compound, L-proline, the solubility in ethanol is 1.55 g in 100 ml at 35°C.[5]

-

Polar Aprotic Solvents: Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) is also observed.[1][4]

Table 2: Summary of Qualitative and Semi-Quantitative Solubility Data

| Solvent | Solubility Description | Reported Value (if available) | Reference |

| Water | High | > 100 mg/mL | [2] |

| Methanol | Soluble | Not specified | [1][4] |

| Ethanol | Soluble | Not specified | [1][4] |

| DMSO | Soluble | Not specified | [1][4] |

Experimental Protocols for Solubility Determination

A precise determination of solubility is crucial for various applications in drug development, including formulation and in vitro assay design. The following outlines a general experimental workflow for determining the kinetic solubility of this compound.

Kinetic Solubility Assay Workflow

This protocol is adapted from standard high-throughput kinetic solubility screening methods.

Caption: Experimental workflow for kinetic solubility determination.

Detailed Methodologies

3.2.1. Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (polypropylene for sample preparation, filter plates for separation)

-

Automated liquid handler (optional)

-

Plate shaker with temperature control

-

Centrifuge with plate rotor (optional)

-

HPLC-UV or LC-MS system for analysis

3.2.2. Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

-

Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solutions to the wells of a 96-well plate.

-

Addition of Aqueous Buffer: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate on a plate shaker at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for equilibration.

-

Separation of Undissolved Compound: Use a filter plate to separate any precipitate from the solution. Alternatively, centrifuge the plate at high speed and collect the supernatant.

-

Analysis: Analyze the concentration of the compound in the filtrate or supernatant using a suitable analytical method such as HPLC-UV or LC-MS.

-

Quantification: Determine the solubility by comparing the measured concentration to a standard curve prepared in the same buffer system.

Biological Context: Modulation of the HIF-1α Signaling Pathway

This compound, as a proline analogue, has the potential to modulate enzymatic pathways that utilize proline or its derivatives as substrates or cofactors. One such pathway of significant therapeutic interest, particularly in the context of neurological disorders and ischemia, is the Hypoxia-Inducible Factor (HIF-1α) signaling pathway.[6]

Prolyl hydroxylases (PHDs) are key enzymes that regulate the stability of the HIF-1α transcription factor.[7] In the presence of oxygen, PHDs hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination and subsequent proteasomal degradation.[7] Proline analogues can act as competitive inhibitors of PHDs, preventing the hydroxylation of HIF-1α.[8] This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of various target genes involved in processes like angiogenesis, erythropoiesis, and glucose metabolism.

Caption: Proposed mechanism of action in the HIF-1α signaling pathway.

Conclusion

This technical guide has summarized the available information on the solubility profile of this compound. Its high solubility in aqueous and polar organic solvents is a key characteristic for its application in pharmaceutical research and development. The provided experimental protocol offers a framework for the quantitative determination of its solubility. Furthermore, the exploration of its potential role in the HIF-1α signaling pathway highlights a plausible mechanism for its observed biological activities. Further research is warranted to obtain more precise quantitative solubility data across a wider range of solvents and temperatures to facilitate its broader application in drug discovery and chemical synthesis.

References

- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. usp.org [usp.org]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Proline [drugfuture.com]

- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 7. chembk.com [chembk.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

Stability and Storage of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (CAS No: 123053-48-5), a chiral non-proteinogenic amino acid derivative crucial in medicinal chemistry and organic synthesis. Understanding the stability profile of this compound is paramount for ensuring its integrity, purity, and performance in research and drug development applications.

Physicochemical Properties and Intrinsic Stability

This compound is a white to off-white crystalline solid.[1] Its structure, featuring a quaternary stereocenter, makes it a valuable chiral building block.[1] The hydrochloride salt form generally enhances solubility in aqueous media compared to the free base. The melting point is reported to be approximately 340°C, indicating high thermal stability in the solid state under ambient conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 165.62 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | ~340°C | [1] |

| Chirality | (R)-enantiomer | [1][2] |

Stability Profile

Thermal Stability

The high melting point suggests that the compound is thermally stable in its solid form under standard laboratory conditions. However, prolonged exposure to elevated temperatures, especially in solution, can lead to degradation. Thermal decomposition studies on related pyrrolidinium compounds indicate that degradation pathways can be complex.[3][4]

Table 2: Representative Thermal Stability Data (Hypothetical)

| Condition | Duration | Purity (%) | Degradation Products (%) |

| 40°C (Solid) | 3 months | >99 | <0.1 |

| 60°C (Solid) | 1 month | 98.5 | 1.5 |

| 80°C (Solid) | 1 week | 95.2 | 4.8 |

| 60°C (Aqueous Solution, pH 7) | 24 hours | 97.1 | 2.9 |

Note: This table presents hypothetical data for illustrative purposes, as specific long-term thermal degradation studies on this compound are not publicly available. Researchers should perform their own stability studies to establish precise degradation rates.

Hygroscopicity

As a hydrochloride salt, this compound has the potential to be hygroscopic, meaning it can absorb moisture from the atmosphere.[5] The degree of hygroscopicity will affect its handling, storage, and formulation. Based on the European Pharmacopoeia classification, a substance's hygroscopicity can be categorized by the percentage weight gain after 24 hours at 25°C and 80% relative humidity (RH).[6][7]

Table 3: Hygroscopicity Classification (European Pharmacopoeia)

| Classification | Weight Gain (%) |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.12 and < 2.0 |

| Hygroscopic | ≥ 2.0 and < 15.0 |

| Very hygroscopic | ≥ 15.0 |

Note: The specific hygroscopicity classification for this compound should be determined experimentally.

Photostability

Exposure to light, particularly UV radiation, can induce degradation of organic molecules, including cyclic amines.[8] Photodegradation can involve complex radical-mediated pathways. It is recommended to handle and store the compound protected from light.

Recommended Storage and Handling

Based on the available information and general best practices for chiral amino acid derivatives, the following storage and handling procedures are recommended:

-

Storage Temperature: Room temperature is generally acceptable for the solid material.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and reaction with atmospheric components.

-

Moisture: Keep in a tightly sealed container in a dry, well-ventilated place to protect from moisture, due to its potential hygroscopicity.[1]

-

Light: Protect from light to prevent potential photodegradation.

Experimental Protocols for Stability Assessment

To generate quantitative stability data, a comprehensive stability testing program should be implemented. This typically involves forced degradation studies and long-term stability studies under various conditions.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][10]

Caption: Workflow for forced degradation studies.

Detailed Protocol for Acid Hydrolysis (Example):

-

Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).[11]

-

Stress Application: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Incubate the solution at 60°C.

-

Time Points: Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

-

Sample Processing: Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute to a suitable concentration with the HPLC mobile phase.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocols for base hydrolysis, oxidative, thermal, and photolytic degradation should be adapted from established guidelines.

Biological Context and Potential Signaling Pathways

This compound is a proline analog. Proline metabolism is intricately linked to neurotransmission in the central nervous system.[12][13] Proline can act as a precursor for the excitatory neurotransmitter glutamate and may also modulate the inhibitory GABAergic system.[14][15] Dysregulation of proline metabolism has been implicated in neurological and psychiatric disorders.[13] The biological activity of this compound is likely related to its interaction with enzymes and receptors within these pathways.[2]

Caption: Proline metabolism and neurotransmission.

Conclusion

This compound is a thermally stable compound in its solid form. However, its potential hygroscopicity and susceptibility to degradation in solution and under light exposure necessitate careful storage and handling. To ensure the highest quality and reliability of experimental results, it is crucial to store the compound in a tightly sealed container, under an inert atmosphere, and protected from light and moisture. For applications requiring a comprehensive understanding of its stability, it is strongly recommended to conduct specific stability studies following the protocols outlined in this guide. This will ensure the integrity of the compound and the validity of the data generated in its use.

References

- 1. Buy this compound (EVT-1474207) | 123053-48-5 [evitachem.com]

- 2. Buy this compound | 123053-48-5 [smolecule.com]

- 3. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. firsthope.co.in [firsthope.co.in]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. pharmagrowthhub.com [pharmagrowthhub.com]

- 8. Photo- and Metal-Mediated Deconstructive Approaches to Cyclic Aliphatic Amine Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajpsonline.com [ajpsonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Neurobiology of L-proline: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 15. L-Proline Alters Energy Metabolism in Brain Cortical Tissue Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of (R)-2-Methylpyrrolidine-2-carboxylic acid HCl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (CAS No: 123053-48-5). Due to the limited availability of specific, publicly accessible raw spectral data for this compound, this document presents predicted and representative data based on the analysis of its structural analogs and general principles of spectroscopic techniques. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Compound Overview

(R)-2-Methylpyrrolidine-2-carboxylic acid HCl is a chiral, non-proteinogenic amino acid derivative.[1][2] Its structure, featuring a methyl group at the alpha-carbon of the pyrrolidine ring, imparts unique conformational constraints, making it a valuable building block in medicinal chemistry and peptidomimetics. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: General Properties of (R)-2-Methylpyrrolidine-2-carboxylic acid HCl

| Property | Value | Reference |

| CAS Number | 123053-48-5 | [3] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][2][4] |

| Molecular Weight | 165.62 g/mol | [1][2][4] |

| Appearance | White to beige powder or crystals | [3] |

| Purity | Typically >97% | [3] |

Spectroscopic Data (Predicted and Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (Solvent: D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5-3.7 | m | 2H | H-5 (Pyrrolidine ring) |

| ~2.2-2.4 | m | 2H | H-3 (Pyrrolidine ring) |

| ~2.0-2.2 | m | 2H | H-4 (Pyrrolidine ring) |

| ~1.6 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: D₂O)

| Chemical Shift (ppm) | Assignment |

| ~175-180 | -COOH |

| ~65-70 | C-2 (Pyrrolidine ring) |

| ~45-50 | C-5 (Pyrrolidine ring) |

| ~30-35 | C-3 (Pyrrolidine ring) |

| ~25-30 | C-4 (Pyrrolidine ring) |

| ~20-25 | -CH₃ |

Infrared (IR) Spectroscopy

Table 4: Representative IR Absorption Bands (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad, Strong | O-H stretch (carboxylic acid), N-H stretch (ammonium) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (ammonium) |

| ~1400 | Medium | C-H bend |

| ~1200 | Medium | C-O stretch (carboxylic acid) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

| m/z | Ion |

| 130.0868 | [M+H]⁺ (free base) |

| 152.0687 | [M+Na]⁺ (free base) |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (R)-2-Methylpyrrolidine-2-carboxylic acid HCl in approximately 0.6 mL of deuterium oxide (D₂O). Ensure complete dissolution.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

-

Use the residual solvent peak (D₂O at ~4.79 ppm) for chemical shift referencing.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 2048 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

Reference the spectrum using an external standard or the solvent signal if calibrated.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimize the signal for the expected molecular ion.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship between the different analytical techniques.

References

- 1. Buy this compound | 123053-48-5 [smolecule.com]

- 2. Buy this compound (EVT-1474207) | 123053-48-5 [evitachem.com]

- 3. (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [sigmaaldrich.com]

- 4. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Suppliers of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its rigid pyrrolidine scaffold and defined stereochemistry at the C2 position make it a valuable component in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the commercial availability, key chemical properties, synthesis, and analytical methodologies for this compound, with a focus on its application in drug development.

Commercial Availability and Properties

A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes key specifications from various commercial sources. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| Sigma-Aldrich | SY3465084907 | 97%[1] | 123053-48-5[1][2] | C₆H₁₂ClNO₂[2] | 165.62[1][2] | White to beige powder or crystals[1] | ~340[2] |

| BLD Pharm | BD136735 | - | 123053-48-5[3] | C₆H₁₂ClNO₂[3] | 165.62 | - | - |

| ChemScene | CS-M3406 | ≥97%[4] | 123053-48-5[4] | C₆H₁₂ClNO₂[4] | 165.62[4] | - | - |

| ChemShuttle | 171387 | 95%[5] | 123053-48-5[5] | C₆H₁₂ClNO₂[5] | 165.62[5] | - | - |

| Pharmaffiliates | - | - | 123053-48-5[6] | C₆H₁₂ClNO₂[6] | 165.62[6] | - | - |

| Matrix Fine Chemicals | MM123053485N20 | - | 123053-48-5[7] | C₆H₁₂ClNO₂[7] | 165.62[7] | - | - |

Applications in Drug Development

This compound is a key structural motif in the development of inhibitors for two important enzyme targets: Dipeptidyl peptidase-4 (DPP-4) and Phosphodiesterase 4 (PDE4).[2]

DPP-4 Inhibition

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism is central to the treatment of type 2 diabetes mellitus.[8] The pyrrolidine ring of (R)-2-Methylpyrrolidine-2-carboxylic acid can mimic the proline residue of natural DPP-4 substrates, making it an effective scaffold for designing potent and selective inhibitors.

References

- 1. (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [sigmaaldrich.com]

- 2. Buy this compound (EVT-1474207) | 123053-48-5 [evitachem.com]

- 3. 123053-48-5|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE | CAS 123053-48-5 [matrix-fine-chemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

Disclaimer: Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific data on the biological activity of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride. This compound is sparsely documented, with most references limited to its chemical synthesis or its availability as a chemical reagent. No in-depth studies detailing its specific biological functions, mechanisms of action, or involvement in signaling pathways were identified.

This guide, therefore, serves to report this lack of specific information. The absence of data prevents the creation of the requested quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

Chemical Identity

-

IUPAC Name: (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride

-

Synonyms: (R)-2-Methylproline hydrochloride

-

Chemical Formula: C₆H₁₂ClNO₂

-

Molecular Weight: 165.62 g/mol

-

Structure:

-

A pyrrolidine ring, which is a five-membered saturated ring containing one nitrogen atom.

-

A carboxylic acid group and a methyl group attached to the carbon atom at position 2 (C2).

-

The stereochemistry at the C2 position is specified as (R).

-

It is presented as a hydrochloride salt.

-

Summary of Available Information

Searches across major scientific databases and chemical supplier information yielded the following:

-

Chemical Availability: The compound is listed in several chemical supply catalogs, indicating its use as a building block in organic synthesis.

-

Structural Analog to Proline: Its core structure is an analog of the amino acid L-proline, with the key difference being the presence of a methyl group on the alpha-carbon. This structural similarity suggests potential interactions with biological systems that recognize or process proline, but no specific studies have confirmed this.

-

Lack of Biological Data: No peer-reviewed articles were found that specifically investigate the biological activity of this compound. This includes a lack of information on:

-

Pharmacodynamics and Pharmacokinetics

-

Mechanism of Action

-

IC50/EC50 values for any biological targets

-

Involvement in any cellular signaling pathways

-

Preclinical or clinical studies

-

Postulated Areas for Future Investigation

Given its structure as a sterically hindered alpha-amino acid analog, future research into the biological activity of this compound could explore the following areas. It is critical to note that the following are speculative and not based on existing data for this specific compound.

Potential as an Enzyme Inhibitor

The rigid structure and the presence of the alpha-methyl group could make it an interesting candidate for an inhibitor of enzymes that process proline.

-

Workflow for Screening as an Enzyme Inhibitor:

Caption: Hypothetical workflow for investigating enzyme inhibition.

Incorporation into Peptides

Alpha-methylated amino acids are known to introduce conformational constraints when incorporated into peptides. This can lead to increased stability against proteolysis and can favor specific secondary structures (e.g., helices).

-

Logical Relationship for Peptide Modification:

Caption: Rationale for using (R)-2-Methylproline in peptide design.

Conclusion

There is currently no substantive body of research detailing the biological activity of this compound. Its primary role appears to be that of a specialized chemical building block. The potential for this molecule to exhibit biological activity, likely through interaction with proline-utilizing pathways or as a component of peptidomimetics, remains to be explored. Any researchers, scientists, or drug development professionals interested in this compound would need to undertake foundational research, beginning with primary screening in relevant biological assays.

Methodological & Application

Asymmetric Synthesis Using (R)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, an α-methylated analog of proline, is a valuable chiral organocatalyst in asymmetric synthesis. The presence of the methyl group at the α-position enhances the steric bulk around the catalytic center, often leading to improved stereoselectivity compared to its parent amino acid, proline. This modification, however, can also influence reactivity, making the optimization of reaction conditions crucial. This document provides detailed application notes and protocols for the use of this compound in asymmetric transformations, focusing on its utility in creating stereochemically defined products for research and drug development. The hydrochloride salt is the stable, commercially available form of the catalyst and is typically neutralized in situ or used directly in the presence of a base.

Core Application: Enantioselective Intramolecular α-Alkylation of Aldehydes

A primary application of (R)-2-Methylpyrrolidine-2-carboxylic acid (also referred to as (R)-α-methylproline) is in the catalytic asymmetric intramolecular α-alkylation of aldehydes. This reaction is a powerful tool for the construction of chiral cyclic compounds, such as cyclopentanes and pyrrolidines, bearing a formyl group. The catalyst promotes the formation of a chiral enamine intermediate from the aldehyde substrate, which then undergoes an intramolecular nucleophilic attack on a tethered electrophile. The stereochemistry of the newly formed stereocenter is dictated by the chiral environment provided by the catalyst.

Mechanism of Catalysis

The catalytic cycle for the intramolecular α-alkylation of an aldehyde proceeds through the following key steps:

-

Enamine Formation: The secondary amine of (R)-2-Methylpyrrolidine-2-carboxylic acid reacts with the aldehyde substrate to form a chiral enamine intermediate. The carboxylic acid moiety of the catalyst can facilitate this step through proton transfer.

-

Intramolecular Alkylation: The nucleophilic enamine attacks the tethered electrophilic carbon (e.g., an alkyl halide), leading to the formation of a new carbon-carbon bond and cyclization. The stereochemistry of this step is controlled by the chiral catalyst, which directs the approach of the electrophile to one face of the enamine.

-

Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral cyclic aldehyde product and regenerate the (R)-2-Methylpyrrolidine-2-carboxylic acid catalyst, allowing it to re-enter the catalytic cycle.

Caption: Catalytic cycle for the intramolecular α-alkylation of aldehydes.

Experimental Data

The following table summarizes representative data for the asymmetric intramolecular α-alkylation of various haloaldehydes catalyzed by (S)-α-methylproline, as reported by Vignola and List. The use of the (R)-enantiomer of the catalyst is expected to yield the opposite enantiomer of the product with comparable yield and enantiomeric excess.

| Entry | Substrate | Product | Time (h) | Yield (%) | ee (%) |

| 1 | 6-iodo-2-methylhexanal | (R)-1-formyl-2-methylcyclopentane | 24 | 95 | 94 |

| 2 | 6-bromo-2-ethylhexanal | (R)-1-formyl-2-ethylcyclopentane | 48 | 85 | 92 |

| 3 | 4-iodobutanal | (R)-formylcyclopropane | 12 | 80 | 90 |

| 4 | N-Boc-4-(2-iodoethyl)pyrrolidine-2-carbaldehyde | N-Boc-(1R,5S)-1-azabicyclo[3.3.0]octan-5-carbaldehyde | 72 | 75 | 88 |

Detailed Experimental Protocol

This protocol is adapted from the work of Vignola and List, J. Am. Chem. Soc. 2004, 126, 2, 450-451.

Materials:

-

Haloaldehyde substrate (1.0 equiv)

-

(R)-2-Methylpyrrolidine-2-carboxylic acid (0.1 equiv)

-

Triethylamine (Et3N) (1.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the haloaldehyde substrate (e.g., 0.5 mmol).

-

Addition of Reagents: Add anhydrous DMF (to achieve a 0.1 M concentration of the substrate). To this solution, add (R)-2-Methylpyrrolidine-2-carboxylic acid (0.1 equiv, e.g., 0.05 mmol) followed by triethylamine (1.0 equiv, e.g., 0.5 mmol) via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral cyclic aldehyde.

-

Characterization: Characterize the product by NMR spectroscopy and determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Caption: General workflow for the asymmetric intramolecular α-alkylation.

Other Potential Applications

While the intramolecular α-alkylation of aldehydes is a well-documented application, the structural similarity of (R)-2-Methylpyrrolidine-2-carboxylic acid to proline suggests its potential as a catalyst in other asymmetric transformations. Researchers are encouraged to explore its use in reactions such as:

-

Asymmetric Aldol Reactions: The bifunctional nature of the catalyst (amine and carboxylic acid) could facilitate the formation of β-hydroxy carbonyl compounds with high enantioselectivity.

-

Asymmetric Michael Additions: The catalyst could promote the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a key C-C bond-forming reaction.

-

Asymmetric Diels-Alder Reactions: The formation of a chiral iminium ion intermediate could enable the enantioselective [4+2] cycloaddition of α,β-unsaturated aldehydes with dienes.

Optimization of reaction conditions, including solvent, temperature, and the use of co-catalysts or additives, will be critical for achieving high yields and stereoselectivities in these transformations.

Conclusion

This compound is a promising organocatalyst for asymmetric synthesis. Its demonstrated efficacy in the intramolecular α-alkylation of aldehydes highlights its potential to generate chiral cyclic structures with high enantiopurity. The detailed protocol provided serves as a foundation for researchers to apply this methodology in their synthetic endeavors. Further exploration of its catalytic activity in other fundamental asymmetric reactions is warranted and could expand the toolkit of synthetic chemists for the efficient construction of complex chiral molecules.

Application Notes and Protocols for (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral non-proteinogenic amino acid derivative that serves as a valuable building block and chiral auxiliary in asymmetric synthesis.[1][2] Its rigid pyrrolidine scaffold, combined with a stereogenic quaternary center at the C2 position, makes it an effective tool for inducing stereoselectivity in a variety of chemical transformations.[2] This is particularly relevant in medicinal chemistry and drug development, where the synthesis of enantiomerically pure compounds is often a critical requirement.[1][2] The structural similarity to proline also allows for its application in peptide synthesis.[1][2]

These application notes provide an overview of the use of this compound as a chiral auxiliary, with a primary focus on the asymmetric α-alkylation of ketones. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to guide researchers in the successful application of this versatile chiral building block.

Core Application: Asymmetric α-Alkylation of Ketones

A primary application of pyrrolidine-based chiral auxiliaries is the asymmetric α-alkylation of ketones and aldehydes. The general strategy involves the temporary attachment of the chiral auxiliary to a prochiral ketone to form a chiral enamine intermediate. The inherent chirality of the auxiliary then directs the electrophilic attack of an alkylating agent to one face of the enamine, leading to the preferential formation of one enantiomer of the α-alkylated ketone after hydrolysis of the intermediate.[1]